1-benzoyl-4-(fluoromethyl)piperidine
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Overview
Description
1-Benzoyl-4-(fluoromethyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their significant roles in pharmaceuticals and organic synthesis . The compound this compound is characterized by the presence of a benzoyl group attached to the nitrogen atom of the piperidine ring and a fluoromethyl group at the fourth position of the ring .
Preparation Methods
The synthesis of 1-benzoyl-4-(fluoromethyl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of 4-piperidone with benzoyl chloride in the presence of a base such as triethylamine to form 1-benzoyl-4-piperidone. This intermediate is then reacted with a fluoromethylating agent, such as fluoromethyl iodide, under basic conditions to yield the final product .
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the product. Catalysts and solvents are selected to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
1-Benzoyl-4-(fluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Benzoyl-4-(fluoromethyl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzoyl-4-(fluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The benzoyl group and fluoromethyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to various pharmacological effects .
Comparison with Similar Compounds
1-Benzoyl-4-(fluoromethyl)piperidine can be compared with other piperidine derivatives such as:
4-Benzylpiperidine: Known for its monoamine releasing properties and used in research studies.
Piperidine: The parent compound, widely used as a building block in organic synthesis.
Piperine: A naturally occurring alkaloid with various pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
Properties
CAS No. |
2001749-41-1 |
---|---|
Molecular Formula |
C13H16FNO |
Molecular Weight |
221.3 |
Purity |
95 |
Origin of Product |
United States |
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